N-Desisopropyl-N-formyl Bisoprolol

Description

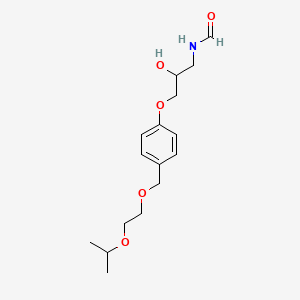

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-13(2)21-8-7-20-10-14-3-5-16(6-4-14)22-11-15(19)9-17-12-18/h3-6,12-13,15,19H,7-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCLDMYFNBBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Investigations of N Desisopropyl N Formyl Bisoprolol

Degradation-Related Formation Pathways

Bisoprolol's chemical structure, which includes a secondary amine and ether linkages, makes it susceptible to degradation under various stress conditions, including heat, humidity, oxidation, and interaction with other substances like pharmaceutical excipients. impactfactor.orgresearchgate.net Forced degradation studies are instrumental in identifying potential degradation products and elucidating the pathways through which they form. ukim.mkresearchgate.netshd-pub.org.rs

A significant degradation pathway for drugs containing a secondary amine function, like Bisoprolol (B1195378), involves the Maillard reaction, particularly when formulated with reducing sugars. nih.govbaertschiconsulting.com This non-enzymatic browning reaction is a key source of N-formylated impurities. researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) analyses of pharmaceutical products have identified N-formylbisoprolol as a final product of the Maillard reaction between bisoprolol fumarate (B1241708) and lactose (B1674315), a common excipient. nih.govscribd.com The reaction initiates with the condensation of the secondary amine of bisoprolol with the carbonyl group of a reducing carbohydrate such as lactose or glucose. nih.govnih.gov This interaction forms an N-glycosylamine, an unstable intermediate. researchgate.netresearchgate.net In the presence of a nucleophile, this intermediate undergoes further rearrangement to create a 1-deoxy-1-amino-2-ketose, also known as the Amadori Rearrangement Product (ARP). nih.govresearchgate.net The formation of these adducts represents a significant chemical incompatibility between the drug substance and the excipient. nih.govnih.gov

The rate and extent of the Maillard reaction, and thus the formation of N-formyl bisoprolol, are significantly influenced by environmental factors.

Temperature: Elevated temperatures accelerate the degradation process. Forced degradation studies show that bisoprolol degrades when subjected to heat. impactfactor.org For instance, storing the drug at 80°C for seven days resulted in the formation of degradation products. ijper.org In one study, a mixture of bisoprolol and formic acid was heated at 70-75°C to synthesize N-formyl bisoprolol. nih.gov

Humidity: The presence of water is known to accelerate the Maillard reaction pathway. researchgate.net Studies on bisoprolol fumarate have shown that a combination of heat and humidity (e.g., 40°C and 75% relative humidity) leads to drug degradation. indexcopernicus.com Degradation under wet heat conditions (e.g., 70°C for 48 hours) has been observed, whereas the drug showed more stability under dry heat at the same temperature. impactfactor.orgresearchgate.net

Thermal stress is a critical factor in the stability of bisoprolol. Studies have shown that both oxidative and thermal degradation can lead to the formation of similar impurities, such as impurities A, L, and K. ukim.mkresearchgate.netshd-pub.org.rs Kinetic studies have been performed to understand the rate of degradation under different conditions. These investigations help in determining the reaction order and the degradation half-life, providing a clearer definition of the degradation mechanism. ukim.mkresearchgate.net While some studies report bisoprolol to be stable at 105°C for one hour, others demonstrate degradation when heated at 80°C for seven days, indicating that both temperature and duration are critical parameters. ijper.orgindexcopernicus.com

The following table summarizes findings from various forced degradation studies on bisoprolol.

| Stress Condition | Temperature | Duration | Observation | Degradation Products Identified | Reference |

| Acid Hydrolysis (0.1M HCl) | 60 °C | 1 hour | Intensive Transformation | Impurity A, L, D | ukim.mkresearchgate.netshd-pub.org.rs |

| Alkaline Hydrolysis (0.1M NaOH) | 60 °C | 1 hour | Degradation | Impurity A, L, Q, G, K | ukim.mkresearchgate.netshd-pub.org.rs |

| Oxidative (30% H₂O₂) | Ambient | 48 hours | Degradation | Impurity A, L, K | impactfactor.orgukim.mkresearchgate.netshd-pub.org.rs |

| Thermal (Dry Heat) | 105 °C | 1 hour | No change in assay | - | indexcopernicus.com |

| Thermal (Dry Heat) | 70 °C | 48 hours | No degradation | - | impactfactor.orgresearchgate.net |

| Thermal (Wet Heat) | 70 °C | 48 hours | Degradation | m/z 297 | impactfactor.org |

| Photodegradation (Sunlight) | 35-40 °C | 72 hours | Unstable, content decreased | - | indexcopernicus.com |

| Photodegradation (UV/Visible) | - | - | Degradation | Impurity A, L, G, K | ukim.mkresearchgate.netshd-pub.org.rs |

This table is a compilation of data from multiple sources and conditions may vary between studies.

Once the Amadori Rearrangement Product (ARP) is formed, it can undergo further degradation to yield N-formylbisoprolol. researchgate.net Research indicates two primary pathways for the formation of formamides from the ARP:

Thermal decomposition of the Amadori products. researchgate.netresearchgate.net

Oxidative fission of the C1-C2 bond within the carbohydrate moiety of the ARP. researchgate.netresearchgate.net

This oxidative fission pathway has been confirmed in studies and can be catalyzed by metal ions. researchgate.net This mechanism is a crucial step in understanding how the interaction with reducing sugars ultimately leads to the N-formylated impurity.

The stability of bisoprolol under photolytic stress has yielded mixed results in the literature. Some forced degradation studies concluded that the drug is stable when exposed to light. researchgate.netijper.org In contrast, other studies have reported instability and a decrease in drug content after exposure to direct sunlight for 72 hours. indexcopernicus.com Furthermore, detailed analyses have identified the formation of specific degradation products (Impurities A, L, G, and K) when bisoprolol is subjected to photodegradation. ukim.mkresearchgate.netshd-pub.org.rs The photocatalytic degradation of bisoprolol has also been demonstrated using a specialized molecularly imprinted photocatalyst under visible light, with hydroxyl radicals (OH˙) identified as the primary reactive species responsible for the degradation. rsc.org These findings suggest that while bisoprolol may be relatively stable, specific conditions of light exposure can indeed lead to the formation of degradation products.

Maillard Reaction Pathways Leading to N-Formyl Bisoprolol Formation

Synthetic Derivation and Controlled Production for Reference Standards

The availability of pure N-Desisopropyl-N-formyl Bisoprolol as a reference standard is crucial for the accurate quantification and control of this impurity in pharmaceutical products. aquigenbio.com Several chemical suppliers list this compound (CAS No: 1346602-59-2; Molecular Formula: C16H25NO5) as a product available through custom synthesis. aquigenbio.comsimsonpharma.comcrslaboratories.comsimsonpharma.com

Laboratory-Scale Synthesis Methodologies for N-Formyl Bisoprolol

While a specific, detailed laboratory synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established chemical transformations. This would likely involve a two-stage process: the synthesis of the N-desisopropyl bisoprolol intermediate, followed by its N-formylation.

The synthesis of a related compound, O-desisopropyl bisoprolol, has been described and involves a multi-step process starting from 4-hydroxybenzyl alcohol. dshs-koeln.de A similar strategy could potentially be adapted to produce an N-desisopropyl intermediate.

General methods for the N-formylation of secondary amines are well-established and could be applied to the N-desisopropyl bisoprolol intermediate. Common formylating agents and methods include:

Formic Acid: Heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove water, is a classic and effective method. scispace.comnih.gov Catalysts such as iodine or zeolites can enhance the reaction rate and yield. medcraveonline.comorganic-chemistry.org

Dimethylformamide (DMF) Dimethyl Acetal: This reagent can effectively formylate secondary amines. tandfonline.com

Oxidative N-Formylation: Using methanol (B129727) as a formyl source in the presence of an oxidative catalyst, such as bimetallic nanoparticles, presents a greener alternative. mdpi.com

A study on the synthesis of N-formyl bisoprolol (not the desisopropyl derivative) utilized a mixture of formic acid and zinc chloride (ZnCl2) as a catalyst, with the reaction being heated under reflux. researchgate.netnih.gov This method yielded the N-formylated product and provides a relevant precedent for the formylation step. researchgate.netnih.gov

Optimization of Synthetic Yields and Purity

Optimizing the synthetic yield and purity of this compound would involve systematically varying several reaction parameters for both the N-desisopropylation and N-formylation steps.

For the N-formylation step, based on general principles, optimization could involve:

Choice of Formylating Agent and Catalyst: Comparing the efficacy of different formylating agents (e.g., formic acid, DMF dimethyl acetal) and catalysts (e.g., ZnCl2, iodine, zeolites) to identify the most efficient combination for the specific substrate.

Reaction Conditions:

Temperature: Adjusting the reaction temperature to find the optimal balance between reaction rate and the formation of potential side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

Stoichiometry: Varying the molar ratio of the amine intermediate to the formylating agent to maximize the yield of the desired product.

Purification: Developing an effective purification strategy, likely involving column chromatography, to isolate the this compound from unreacted starting materials, reagents, and byproducts. The purity of the final product would be assessed using analytical techniques such as HPLC.

A study on the synthesis of N-formyl bisoprolol reported a yield of 20.20%. researchgate.netnih.gov Optimization efforts for this compound would aim to improve upon such yields.

Preparation of Isotopic Analogs for Mechanistic Studies

The preparation of isotopically labeled analogs of this compound is essential for its use as an internal standard in quantitative mass spectrometry-based assays and for conducting mechanistic studies of its formation. General strategies for the introduction of stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) into organic molecules can be applied.

A plausible approach for synthesizing a deuterated analog of this compound could involve:

Synthesis of a Deuterated Precursor: A deuterated N-desisopropyl bisoprolol intermediate could be prepared. This might be achieved by using a deuterated starting material in the synthesis of the intermediate or through a reduction step using a deuterium source like lithium aluminum deuteride. For instance, the reduction of a formyl group to a methyl group using a deuterated reducing agent is a known method for introducing deuterium. tandfonline.com

N-Formylation with a Labeled Formyl Group: The N-desisopropyl bisoprolol intermediate could be reacted with a ¹³C- or D-labeled formic acid or another labeled formylating agent to introduce the isotope into the formyl group.

The final isotopically labeled product would then be purified and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

Advanced Analytical Methodologies for the Characterization and Quantification of N Desisopropyl N Formyl Bisoprolol

Chromatographic Techniques

Chromatography is the cornerstone for separating N-Desisopropyl-N-formyl Bisoprolol (B1195378) from its parent compound, Bisoprolol, and other related substances. High-performance liquid chromatography is the most prevalent technique, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC methods are fundamental for the routine analysis and quality control of Bisoprolol and its impurities. nih.gov These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities, including N-Desisopropyl-N-formyl Bisoprolol.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of Bisoprolol and its related substances. eijppr.com Method development focuses on optimizing the separation of all components, while validation ensures the method is accurate, precise, linear, and robust for its intended purpose, following ICH guidelines. researchgate.net

A typical RP-HPLC method involves a C18 stationary phase, which is effective for separating moderately polar compounds like Bisoprolol and its derivatives. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The pH of the buffer is a critical parameter that is adjusted to ensure the optimal retention and peak shape of the analytes. researchgate.net Detection is commonly performed using a UV detector, with wavelengths typically set between 223 nm and 230 nm, where the phenoxy chromophore exhibits strong absorbance. nih.goveijppr.com

Validation of the method for impurities like this compound involves demonstrating specificity, linearity over a relevant concentration range, and establishing the limit of detection (LOD) and limit of quantification (LOQ). nih.gov

Table 1: Typical RP-HPLC Parameters for Bisoprolol and Related Substances Analysis

| Parameter | Chromatographic Conditions | Source(s) |

| Instrument | HPLC System with UV/DAD Detector | researchgate.netresearchgate.net |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | eijppr.comresearchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer or Water | eijppr.comresearchgate.net |

| Flow Rate | 0.8 - 1.4 mL/min | eijppr.comresearchgate.net |

| Detection Wavelength | 223 - 226 nm | eijppr.comresearchgate.net |

| Column Temperature | Ambient to 35 °C | researchgate.netnih.gov |

| Injection Volume | 10 - 20 µL | researchgate.netpensoft.net |

Chiral HPLC for Stereoisomeric Analysis (if applicable)

Like its parent compound, this compound possesses a stereocenter in its 2-hydroxypropylamine side chain, meaning it can exist as two enantiomers (R and S isomers). Since enantiomers can have different pharmacological activities, their separation and quantification are important. nih.govresearchgate.net Chiral HPLC is the definitive technique for this purpose.

Direct enantioseparation is achieved using a chiral stationary phase (CSP). For Bisoprolol enantiomers, polysaccharide-based CSPs, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), and macrocyclic antibiotic CSPs, like teicoplanin (e.g., Chirobiotic T), have proven effective. bohrium.comnih.gov A similar approach would be applied to resolve the enantiomers of this compound. The mobile phase in chiral separations is often non-aqueous, typically consisting of an alcohol (like ethanol) mixed with a non-polar solvent (like n-hexane) and a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. nih.gov

Table 2: Exemplary Chiral HPLC Conditions for Bisoprolol Enantiomers

| Parameter | Chromatographic Conditions | Source(s) |

| Stationary Phase | Teicoplanin (Chirobiotic T) or Amylose-based (Chiralpak AD-H) | bohrium.comnih.gov |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine or n-Hexane/Ethanol/Diethylamine | nih.govnih.gov |

| Detection | Fluorescence (Ex/Em: 275/305 nm) or UV (225 nm) | nih.govbohrium.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govbohrium.com |

| Temperature | 25 - 45 °C | nih.govnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations. researchgate.net For the analysis of this compound, UHPLC offers significant advantages, including reduced analysis time and solvent consumption, as well as improved resolution and sensitivity. bohrium.com

The principles of separation in UHPLC are the same as in HPLC, with reversed-phase methods being the most common. Columns such as Acquity UPLC BEH C18 are used for analyzing Bisoprolol and its related substances. researchgate.net The higher efficiency of UHPLC is particularly beneficial for resolving complex mixtures of impurities. When coupled with mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally powerful tool for both quantification and structural confirmation of trace-level impurities in various matrices. bohrium.com

Gas Chromatography (GC) Methodologies (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable. The compound's high molecular weight (311.38 g/mol ), polarity, and low volatility prevent it from being readily vaporized in the GC inlet without thermal decomposition. htsbiopharma.com

However, GC can be employed following a chemical derivatization step. nih.gov Derivatization converts the polar functional groups (hydroxyl and formamide) into less polar, more volatile derivatives suitable for GC analysis. For instance, a method for analyzing the parent compound, Bisoprolol, in bone samples involved derivatization prior to GC-MS analysis. nih.gov While not a routine method for quality control, this approach could be used for specific research or forensic applications where the sensitivity and specificity of GC-MS are required. GC is more commonly used to quantify residual solvents like methanol or acetone (B3395972) in the Bisoprolol API, rather than non-volatile impurities. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates this compound, spectroscopic and spectrometric techniques are indispensable for its definitive identification and structural confirmation.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for the characterization of impurities. For this compound, electrospray ionization (ESI) in positive ion mode is typically used. The protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 312.38. htsbiopharma.com Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion (m/z 312.38) and analyzing the resulting product ions, specific structural features of the molecule can be confirmed, distinguishing it from Bisoprolol and other related substances. dshs-koeln.de For example, the parent drug Bisoprolol (m/z 326.3) characteristically fragments to an ion at m/z 116.1. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is another powerful technique for unambiguous structural elucidation. klivon.com It provides detailed information about the chemical environment of all protons in the molecule, allowing for confirmation of the formyl group's presence and the absence of the isopropyl group, which differentiates it from Bisoprolol and N-Formylbisoprolol. clearsynth.com

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantification in conjunction with HPLC. The UV spectrum of this compound is expected to be very similar to that of Bisoprolol, as the primary chromophore—the substituted benzene (B151609) ring—remains intact. dshs-koeln.de The maximum absorbance is typically observed around 224-226 nm, providing a sensitive wavelength for detection in HPLC-UV systems. researchgate.netdshs-koeln.de

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisresearchgate.netwikipedia.org

Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical compounds and their related substances, offering high sensitivity and specificity.

Electrospray ionization (ESI) is the preferred method for ionizing polar molecules like this compound, making them amenable to mass spectrometric analysis. researchgate.netnih.gov When analyzed using ESI in positive ion mode, the molecule is expected to readily accept a proton, primarily at the nitrogen atom of the formamide (B127407) group or the ether oxygens. This process generates a protonated molecular ion, [M+H]⁺. Given the molecular formula of this compound, C₁₆H₂₅NO₅, the monoisotopic mass is 311.1733 Da. htsbiopharma.com Therefore, the ESI-MS spectrum would be expected to show a prominent signal at a mass-to-charge ratio (m/z) of 312.1811. nih.gov The use of additives like formic acid in the mobile phase can enhance protonation and improve signal intensity. nih.govnih.gov

To confirm the elemental composition of a compound, high-resolution mass spectrometry (HRMS) is employed, with Time-of-Flight (TOF) analyzers being a common choice. dshs-koeln.deuoa.grlcms.cz A Q-TOF (Quadrupole Time-of-Flight) instrument can measure the m/z of an ion with very high accuracy, typically within a few parts per million (ppm). lcms.cz For this compound, HRMS would be used to verify that the experimentally measured mass of the [M+H]⁺ ion matches the theoretical exact mass of C₁₆H₂₆NO₅⁺ (312.1811 Da). A low mass error between the observed and theoretical values provides strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass. dshs-koeln.de

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₅NO₅ |

| Monoisotopic Mass | 311.1733 Da |

| Ionization Mode | ESI Positive |

| Protonated Molecule [M+H]⁺ (Nominal Mass) | 312 m/z |

| Protonated Molecule [M+H]⁺ (Exact Mass) | 312.1811 m/z |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 312.2) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, collision-induced dissociation (CID) would likely lead to cleavages at the most labile bonds. Expected fragmentation pathways, based on the structure and known fragmentation of bisoprolol and related compounds, include: researchgate.netnih.gov

Loss of water (-18 Da) from the secondary alcohol.

Loss of the formyl group (-29 Da) .

Cleavage of the ether bonds in the side chain, leading to fragments corresponding to the phenoxy and isopropoxyethoxy moieties.

A characteristic fragment for many beta-blockers containing a secondary amine is the ion at m/z 116 , which could potentially form through cleavage of the bond between the oxygen and the propanol (B110389) side chain, although the N-formylation might alter this pathway. researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 312.2)

| Predicted Fragment (m/z) | Proposed Neutral Loss / Structure |

| 294.2 | [M+H - H₂O]⁺ |

| 283.2 | [M+H - CHO]⁺ |

| 254.2 | [M+H - H₂O - C₃H₄]⁺ (Loss of water and propene) |

| 179.1 | [H₂COC₆H₄OCH₂CH(OH)CH₂NH(CHO)]⁺ |

| 135.1 | [CH₂(O)C₆H₄OCH₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is the most definitive analytical technique for the absolute structural confirmation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net For a compound like this compound, a combination of ¹H and ¹³C NMR would be required. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Due to restricted rotation around the amide C-N bond, formamides often exist as a mixture of cis and trans isomers, which would result in two sets of signals for the protons near the formamide group. researchgate.net

Key expected signals for this compound include:

Formyl Proton: A distinct singlet or doublet (due to coupling with the N-H if present, though this is an N-desisopropyl compound) appearing far downfield (around 8.0-8.5 ppm). Two separate signals may appear for the cis and trans rotamers.

Aromatic Protons: Two doublets in the range of 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

Aliphatic Protons: A complex series of multiplets in the upfield region (approx. 2.5-4.5 ppm) corresponding to the protons of the propanol backbone and the isopropoxyethoxy side chain.

Methyl Protons: A doublet around 1.0-1.2 ppm from the isopropyl group of the isopropoxy moiety.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. As with ¹H NMR, the presence of cis and trans rotamers can lead to a doubling of signals for carbons near the formamide group. researchgate.net

Expected chemical shifts for this compound include:

Formyl Carbonyl Carbon: A signal in the range of 160-165 ppm.

Aromatic Carbons: Signals between 114 and 159 ppm, with the oxygen-substituted carbons appearing further downfield.

Aliphatic Carbons: Signals in the range of 20-75 ppm, corresponding to the carbons of the propanol backbone and the isopropoxyethoxy side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Formyl (CHO) | 8.0 - 8.5 | 160 - 165 |

| Aromatic (C₆H₄) | 6.8 - 7.3 | 114 - 159 |

| Aliphatic Chain (-O-CH₂-CH(OH)-CH₂-N-) | 2.5 - 4.5 | 45 - 72 |

| Ether Linkages (-O-CH₂-CH₂-O- and -O-CH₂-Ar) | 3.5 - 4.5 | 65 - 73 |

| Isopropoxy (-CH(CH₃)₂) | 3.5 - 4.0 (methine), 1.0 - 1.2 (methyl) | 69 - 72 (methine), 21 - 23 (methyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. youtube.comnih.gov When analyzing this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to its specific chemical bonds. nih.govlibretexts.org

Key functional groups and their expected FT-IR absorption regions include:

O-H stretch: A broad band, typically in the 3200-3550 cm⁻¹ region, indicates the presence of the hydroxyl group. instanano.com

N-H stretch: For a secondary amine, a medium, sharp peak is expected between 3310-3350 cm⁻¹. instanano.com

C-H stretch (aromatic): Medium to weak absorptions in the 3050-3100 cm⁻¹ range are characteristic of C-H bonds on the benzene ring. instanano.com

C-H stretch (aliphatic): Medium bands between 2840-3000 cm⁻¹ correspond to the C-H bonds of the alkyl chains. instanano.com

C=O stretch (amide/formyl): A strong absorption band, typically around 1650 cm⁻¹, is indicative of the carbonyl group in the formyl moiety. researchgate.net

C-O stretch (ether and alcohol): These stretches appear in the fingerprint region, usually between 1000-1300 cm⁻¹.

By comparing the FT-IR spectrum of a sample to that of a reference standard, the identity and purity of this compound can be confirmed. journaljocamr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including impurities like this compound. ijpbs.comijprajournal.com The method is based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths.

For this compound, the aromatic ring system acts as a primary chromophore. A UV-Vis spectrum, typically recorded over a wavelength range of 200-400 nm, will show a characteristic maximum absorption wavelength (λmax). ijpbs.com For the parent compound, Bisoprolol, λmax has been reported at various wavelengths including 223 nm, 268 nm, and 271 nm, depending on the solvent used. ijpbs.comactascientific.comresearchgate.net The absorbance at this λmax is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. This allows for the development of quantitative methods to determine the amount of this compound present in a sample.

Differential Scanning Calorimetry (DSC) in Thermal Stability Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is valuable for studying the thermal properties of this compound, such as its melting point and thermal stability. aquigenbio.comnih.gov

In a typical DSC experiment, the sample is heated at a constant rate, and the heat flow is monitored. researchgate.net A sharp endothermic peak would indicate the melting of a crystalline substance. The temperature at which this peak occurs is the melting point, a key physical property for compound identification. Furthermore, DSC can reveal information about the physical form of the material, such as whether it is crystalline or amorphous, and can detect interactions between the impurity and the active pharmaceutical ingredient (API) or excipients in a formulation. nih.govrjb.ro For instance, studies on Bisoprolol have utilized DSC to investigate its thermal behavior and compatibility with other substances. nih.govrjb.ro

Analytical Method Validation Parameters for Impurity Profiling

To ensure that an analytical method for the determination of this compound is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). actascientific.comresearchgate.net

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. lgcstandards.comSelectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample.

For the analysis of this compound, this means the method must be able to separate its signal from that of Bisoprolol and other potential impurities. lgcstandards.com In chromatographic methods like HPLC, this is achieved by demonstrating baseline separation of the peaks corresponding to each compound. For spectroscopic methods, it involves showing that the signal from this compound is not interfered with by other components at the chosen wavelength or frequency.

Linearity and Concentration Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. instanano.comresearchgate.net The concentration range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. instanano.comresearchgate.net

To establish linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. The response (e.g., peak area in chromatography or absorbance in spectroscopy) is then plotted against the concentration. The data is typically evaluated by linear regression analysis. A high correlation coefficient (R² value close to 1) indicates a strong linear relationship. researchgate.net For Bisoprolol and its related substances, linearity has been demonstrated over various concentration ranges in different analytical methods. ijpbs.comresearchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

No specific data on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analytical determination of this compound could be found in the reviewed literature.

Accuracy, Precision, and Recovery Studies

Detailed accuracy, precision, and recovery studies for the quantification of this compound are not available in the public domain.

Robustness and Ruggedness Assessment

There is no available information regarding the robustness and ruggedness assessment of an analytical method specifically developed for this compound.

Structural Elucidation and Confirmation Studies of N Desisopropyl N Formyl Bisoprolol

Integrative Approach to Structural Assignment using Multi-Technique Data

The assignment of the chemical structure of N-Desisopropyl-N-formyl Bisoprolol (B1195378) is accomplished by synthesizing evidence from several advanced analytical techniques. This multi-faceted strategy ensures each component of the molecule's structure is accurately identified and positioned. The primary methods employed include mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS) is fundamental in determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is used to confirm the molecular formula, C₁₆H₂₅NO₅. klivon.comlgcstandards.comaquigenbio.comhtsbiopharma.com Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, offering clues about its structural assembly. The fragmentation pattern of the parent compound, Bisoprolol, often involves a characteristic ion at m/z 116, and similar fragments may be observed for its derivatives. dshs-koeln.denih.govresearchgate.net

Hypothetical MS/MS Fragmentation Data for N-Desisopropyl-N-formyl Bisoprolol

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Significance |

|---|---|---|

| 312.1805 ([M+H]⁺) | Protonated molecule | Confirms Molecular Weight (311.37 g/mol ) simsonpharma.comlgcstandards.com |

| 294.1699 | Loss of H₂O (water) | Indicates presence of a hydroxyl group |

| 268.1907 | Loss of C₂H₃O (formyl group) | Suggests fragmentation at the formamide (B127407) moiety |

| 181 | [C₉H₁₁O₃]⁺ | Fragment related to the phenoxy-propanol side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized.

¹H NMR: This technique identifies the chemical environment of each proton. Key signals would include those for the formyl proton (CHO), aromatic protons on the benzene (B151609) ring, and protons within the isopropoxy, ethoxy, and propanol (B110389) chains. klivon.com Due to restricted rotation around the C-N amide bond in the formamide group, it is common for N-formyl compounds to exist as a mixture of cis and trans isomers in solution, which would result in a doubling of specific signals in the NMR spectrum. nih.govnih.gov

¹³C NMR: This analysis detects all unique carbon atoms in the molecule, confirming the total carbon count and identifying the types of carbon present (e.g., carbonyl, aromatic, aliphatic).

Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Key Structural Feature |

|---|---|---|---|

| ~8.1-8.6 | d / s | -CHO | Formyl proton (may show two signals for cis/trans isomers) nih.gov |

| ~6.8-7.3 | m | Ar-H | Aromatic protons on the phenoxy ring |

| ~4.5 | s | Ar-CH₂-O | Methylene protons adjacent to the aromatic ring |

| ~3.5-4.2 | m | -OCH₂CH₂O-, -OCH(CH₃)₂, -CH(OH)-, -CH₂NH- | Protons of the ether and propanol chains |

| ~2.8-3.4 | m | -CH₂NH- | Methylene protons adjacent to the formamide nitrogen |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), carbonyl (C=O) of the amide, and ether (C-O-C) groups. The presence of a strong carbonyl peak is a key indicator of the formyl group addition. nih.gov

Confirmation of Chemical Structure and Stereochemistry

The data gathered from the integrative techniques described above provides a robust hypothesis for the structure. However, final confirmation requires comparison against a purified reference standard. aquigenbio.comcleanchemlab.com This standard is typically synthesized in a laboratory, and its structure is unequivocally confirmed using the same battery of analytical tests.

The synthesis of this compound would likely involve the formylation of its corresponding amine precursor, N-Desisopropyl Bisoprolol. This reaction could be achieved using a formylating agent like formic acid. nih.govresearchgate.net

Stereochemistry is a crucial aspect of the compound's structure. The parent molecule, Bisoprolol, possesses a chiral center at the C2 position of the propanolamine (B44665) side chain, and it is typically administered as a racemic mixture. nih.gov this compound retains this chiral center. To confirm the stereochemistry, additional analytical techniques are necessary:

Chiral Chromatography: This method can separate the two enantiomers (R and S forms) of the compound, allowing for their individual characterization.

Optical Rotation Measurement: A polarimeter can measure the rotation of plane-polarized light by a solution of a single enantiomer, a technique listed as a potential analysis for this compound. klivon.com

Unless a specific enantiomer is synthesized and isolated, the compound is generally treated as a racemic mixture, consistent with the nature of the parent drug, Bisoprolol.

Summary of Analytical Techniques for Structural Confirmation

| Technique | Purpose in Structural Confirmation |

|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and formula; provides fragmentation data for substructure analysis. klivon.com |

| ¹H and ¹³C NMR Spectroscopy | Provides a detailed map of the H-C framework and confirms connectivity; identifies isomers. klivon.comnih.gov |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., -OH, C=O, N-H). nih.gov |

| Elemental Analysis | Verifies the elemental composition (C, H, N, O). klivon.com |

| Chiral Chromatography | Separates and quantifies the individual enantiomers. |

| Optical Rotation | Measures the specific rotation of enantiomerically pure samples. klivon.com |

Role and Significance in Pharmaceutical Quality Control of Bisoprolol

Identification as a Process and Degradation Impurity in Bisoprolol (B1195378) Drug Substance and Products

N-Desisopropyl-N-formyl Bisoprolol has been identified as both a process-related impurity and a degradation product in bisoprolol drug substances and finished pharmaceutical products. chemicea.comakjournals.comveeprho.com Its formation is a critical aspect of quality control during the manufacturing and storage of bisoprolol.

Process impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). In the case of bisoprolol, the manufacturing process can sometimes lead to the formation of this compound. akjournals.com One potential pathway for its formation is through the formylation of a bisoprolol precursor or the drug substance itself. akjournals.com

Furthermore, this compound can also arise as a degradation product. chemicea.com Forced degradation studies, which subject the drug substance to stress conditions like acid and alkaline hydrolysis, oxidation, heat, and light, are instrumental in identifying potential degradation products. shd-pub.org.rsukim.mkresearchgate.net These studies help to understand the degradation pathways of bisoprolol and establish the stability of the drug product. shd-pub.org.rsukim.mkresearchgate.netimpactfactor.org For instance, some studies have indicated that certain impurities are formed under specific stress conditions, highlighting the importance of controlling these factors during manufacturing and storage. shd-pub.org.rsukim.mkresearchgate.net The presence of this impurity is a key indicator of the stability and purity of the bisoprolol product. chemicea.com

The chemical structure of this compound is closely related to that of bisoprolol, which can make its detection and quantification challenging without specific and sensitive analytical methods. chemicea.com Its chemical name is N-[2-hydroxy-3-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]propyl]formamide. cleanchemlab.comaquigenbio.comlgcstandards.com

Analytical Control Strategies for Impurity Monitoring

To ensure the quality and safety of bisoprolol, robust analytical control strategies are essential for monitoring impurities like this compound. veeprho.comresearchgate.net Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in pharmaceutical products. chemicea.commjcce.org.mk

Various advanced analytical techniques are employed to detect, identify, and quantify this compound and other related substances in bisoprolol. chitkara.edu.in High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.netymerdigital.com Different HPLC methods, including reversed-phase HPLC (RP-HPLC) and very high-pressure liquid chromatography (VHPLC), have been developed and validated for the analysis of bisoprolol and its impurities. akjournals.comymerdigital.comresearchgate.net These methods often utilize C18 columns and various mobile phase compositions to achieve effective separation of the impurities from the main drug substance. shd-pub.org.rsresearchgate.netresearchgate.net

The use of advanced detection techniques coupled with HPLC, such as UV-Vis spectroscopy and Mass Spectrometry (MS), provides enhanced sensitivity and specificity for impurity identification. shd-pub.org.rsresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful tools for the structural elucidation of unknown impurities and for confirming the identity of known ones like this compound. shd-pub.org.rsresearchgate.netresearchgate.net The fragmentation patterns observed in the mass spectra provide crucial information about the molecular structure of the impurities. ukim.mkresearchgate.net

The development and validation of these analytical methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. researchgate.net The availability of well-characterized reference standards for impurities, including this compound, is crucial for the accurate quantification of these substances in drug products. chemicea.comaquigenbio.com

Table 1: Analytical Techniques for Bisoprolol Impurity Monitoring

| Analytical Technique | Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of bisoprolol and its impurities. | Utilizes various stationary phases (e.g., C18) and mobile phases for effective separation. shd-pub.org.rsresearchgate.netresearchgate.net |

| Very High-Pressure Liquid Chromatography (VHPLC) | Rapid analysis of related substances in bisoprolol. | Employs sub-2-μm particles for faster analysis times and reduced solvent consumption. akjournals.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural characterization of impurities. | Provides molecular weight and fragmentation data for definitive identification. shd-pub.org.rsresearchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Detection and quantification of impurities. | Measures the absorbance of light by the compounds at specific wavelengths. shd-pub.org.rsresearchgate.net |

Impurity Profiling and Related Substances Analysis of Bisoprolol

Impurity profiling is a critical component of pharmaceutical quality control, providing a comprehensive picture of all the impurities present in a drug substance or product. chemicea.comresearchgate.netnih.gov For bisoprolol, this involves the identification, quantification, and characterization of all related substances, including this compound. shd-pub.org.rsresearchgate.netnih.gov

The European Pharmacopoeia lists several known impurities of bisoprolol, and manufacturers are required to control these within specified limits. ukim.mkmjcce.org.mk Impurity profiling studies often go beyond the compendial methods to identify any new or unknown impurities that may be present. researchgate.net This proactive approach helps to ensure the ongoing safety and efficacy of the drug.

A combination of targeted and untargeted analytical approaches is often employed for a thorough impurity profile. researchgate.net The targeted approach focuses on known impurities listed in pharmacopoeias, while the untargeted approach aims to detect any unexpected impurities that may arise from changes in the manufacturing process or degradation over time. researchgate.net

Forced degradation studies play a vital role in impurity profiling by intentionally degrading the drug substance to generate potential impurities. shd-pub.org.rsukim.mkimpactfactor.org The analysis of these stressed samples helps to elucidate the degradation pathways and identify the resulting products, which can then be included in the routine quality control testing. shd-pub.org.rsukim.mkresearchgate.net

The data generated from impurity profiling is essential for setting appropriate specifications for the drug substance and finished product, ensuring that the levels of all impurities, including this compound, are consistently maintained below the established safety thresholds. chemicea.com

Table 2: Common Impurities of Bisoprolol

| Impurity Name | Type |

| This compound | Process and Degradation |

| Bisoprolol Impurity A | Degradation |

| Bisoprolol Impurity G | Degradation |

| Bisoprolol Impurity K | Degradation |

| Bisoprolol Impurity L | Degradation |

| Bisoprolol Impurity Q | Degradation |

| Bisoprolol Impurity D | Degradation |

This table is not exhaustive and represents some of the commonly identified impurities in bisoprolol. shd-pub.org.rsukim.mk

Computational and Theoretical Investigations of N Desisopropyl N Formyl Bisoprolol

Molecular Docking Studies of Interaction with Receptor Models (e.g., beta-adrenergic receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Desisopropyl-N-formyl Bisoprolol (B1195378), molecular docking studies would be instrumental in predicting its binding affinity and interaction with target receptors, such as the beta-1 adrenergic receptor.

This analysis would help in understanding how the structural modifications in N-Desisopropyl-N-formyl Bisoprolol, compared to Bisoprolol, might affect its binding efficacy. The results are typically presented in terms of binding energy, with lower values indicating a more stable interaction.

Table 1: Hypothetical Molecular Docking Data

| Target Receptor | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Beta-1 Adrenergic Receptor | This compound | Data not available | Data not available |

| Beta-2 Adrenergic Receptor | This compound | Data not available | Data not available |

Molecular Dynamics Simulations for Ligand-Protein Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions.

For this compound, MD simulations would reveal the stability of its binding to the beta-adrenergic receptor, helping to validate the docking results and provide a more detailed picture of the interaction at an atomic level. A key metric from these simulations is the root-mean-square deviation (RMSD), which indicates the stability of the complex.

Table 2: Hypothetical Molecular Dynamics Simulation Data

| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

| Beta-1 Receptor + this compound | Data not available | Data not available | Data not available |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction models are computational tools used to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early drug discovery to assess the drug-likeness of a molecule.

For this compound, an in silico ADME analysis would predict its absorption, distribution, metabolism, and excretion characteristics. This would include parameters like intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Hypothetical In Silico ADME Prediction for this compound

| ADME Property | Predicted Value |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| CYP450 2D6 Inhibitor | Data not available |

| Lipinski's Rule of Five Violations | Data not available |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide information about the molecule's reactivity, stability, and spectroscopic properties.

In the case of this compound, DFT calculations could be used to determine its molecular orbital energies (HOMO and LUMO), which are related to its electron-donating and accepting abilities, and to predict its reactivity.

Table 4: Hypothetical Quantum Chemical Calculation Data for this compound

| Parameter | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Future Research Directions for N Desisopropyl N Formyl Bisoprolol

Development of Next-Generation Analytical Techniques for Trace Analysis

The detection and quantification of N-Desisopropyl-N-formyl Bisoprolol (B1195378) at trace levels present a significant analytical challenge. Future research should focus on developing more sensitive and efficient analytical methods. While current high-performance liquid chromatography (HPLC) methods are effective, next-generation techniques could offer substantial improvements in detection limits, speed, and specificity.

Advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, are paramount. These hyphenated techniques provide unparalleled sensitivity and selectivity, enabling the detection and structural elucidation of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. Further research could explore novel stationary phases and mobile phase compositions to optimize the separation of N-Desisopropyl-N-formyl Bisoprolol from the parent drug and other related substances.

Additionally, the development of chiral separation methods is essential, as the stereochemistry of impurities can significantly impact their toxicological profiles. The exploration of supercritical fluid chromatography (SFC) coupled with mass spectrometry could also offer a greener and faster alternative for analysis.

Table 1: Comparison of Current and Future Analytical Techniques for Trace Analysis

| Technique | Current Application | Future Research Focus |

|---|---|---|

| HPLC-UV | Routine quality control, quantification of known impurities. | Limited applicability for trace analysis of unknown impurities. |

| LC-MS/MS | Targeted quantification of known degradation products. | Development of multi-residue methods for simultaneous analysis of multiple impurities. |

| UHPLC-HRMS (Q-TOF, Orbitrap) | Identification and structural elucidation of unknown impurities. | Miniaturization for high-throughput screening and application in complex matrices. |

| Supercritical Fluid Chromatography (SFC-MS) | Limited use in pharmaceutical impurity analysis. | Exploration as a green, high-speed alternative to liquid chromatography. |

Comprehensive Mechanistic Studies of Complex Formation Pathways

A detailed understanding of the formation pathways of this compound is critical for developing strategies to minimize its presence in the final drug product. This impurity is likely formed through a combination of degradation and metabolic pathways involving N-dealkylation and subsequent N-formylation.

Future mechanistic studies should investigate the specific conditions that promote its formation. This includes forced degradation studies under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress impactfactor.orgijper.orgresearchgate.net. Research indicates that beta-blockers can undergo oxidative N-dealkylation, a process often catalyzed by cytochrome P450 (CYP450) enzymes in vivo researchgate.netmdpi.comnih.govsemanticscholar.org. This pathway involves the hydroxylation of the carbon atom alpha to the nitrogen of the isopropyl group, leading to an unstable intermediate that spontaneously cleaves to form the N-desisopropyl metabolite and acetone (B3395972) nih.govsemanticscholar.org.

The subsequent N-formylation step could occur through various mechanisms, including reaction with formic acid, a common process solvent, or through oxidative pathways involving other reactive species. Studies on the synthesis of a related compound, N-formyl bisoprolol, have utilized formic acid in the presence of a catalyst nih.gov. Investigating the kinetics and thermodynamics of these reactions will provide valuable insights into controlling the formation of this impurity.

Potential Formation Pathways:

Metabolic Pathway: In vivo, Bisoprolol may be metabolized by CYP450 enzymes, leading to N-desisopropylation. The resulting primary amine could then be a substrate for formylation.

Degradation Pathway: During manufacturing or storage, residual solvents or degradation of excipients could provide a source of formyl groups, leading to the formation of the impurity. Oxidative stress is a known factor in the degradation of Bisoprolol impactfactor.org.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling offers a powerful, cost-effective tool for predicting the physicochemical properties, biological activity, and potential toxicity of pharmaceutical impurities. Future research should leverage advanced computational techniques to build a comprehensive structure-function relationship profile for this compound.

In silico studies, such as molecular docking and molecular dynamics (MD) simulations, can be employed to understand how this impurity might interact with biological targets, including the β1-adrenergic receptor. A study on N-acetyl and N-formyl bisoprolol derivatives has already demonstrated the utility of these methods in predicting binding affinities to various receptors associated with hypertension nih.gov. Similar approaches can be applied to this compound to predict its potential pharmacological activity or off-target effects.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this impurity based on its chemical structure. These models can help in assessing the potential risks associated with its presence in pharmaceutical formulations, even at low levels.

Table 2: Computational Tools for Structure-Function Analysis

| Computational Method | Application for this compound |

|---|---|

| Molecular Docking | Predicting binding affinity and mode of interaction with β-adrenergic receptors and other potential off-targets. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-receptor complex and understanding the dynamic behavior of the impurity at the active site. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting potential toxicity, mutagenicity, and other adverse effects based on its chemical structure. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |

Exploration of its Role as a Potential Biomarker or Marker of Degradation in Specific Matrices

The presence of this compound in various matrices could serve as a valuable indicator of drug degradation or environmental contamination. Future research should focus on exploring its utility as a biomarker in both clinical and environmental contexts.

In clinical settings, monitoring the levels of this compound in patient samples (e.g., plasma, urine) could provide insights into individual differences in Bisoprolol metabolism. This could potentially be used to tailor drug therapy and optimize treatment outcomes. Studies have already shown wide variability in serum concentrations of the parent drug, Bisoprolol, among patients nih.gov.

From an environmental perspective, pharmaceuticals are considered emerging contaminants, and their presence in water sources is a growing concern arviatechnology.comresearchgate.net. Bisoprolol has been detected in wastewater treatment plant influents and effluents researchgate.netresearchgate.net. Therefore, this compound could serve as a specific marker for the environmental fate and degradation of Bisoprolol. Developing analytical methods to detect this compound in environmental samples, such as river water and wastewater, would be a crucial first step in assessing the environmental impact of Bisoprolol use researchgate.net.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bisoprolol |

| N-acetyl bisoprolol |

Q & A

Q. How is N-Desisopropyl-N-formyl Bisoprolol formed during drug formulation, and what analytical methods are used to detect it?

this compound (NDNFB) is primarily formed as a degradation product via the Maillard reaction when bisoprolol fumarate interacts with lactose excipients under heat or prolonged storage. This reaction involves non-enzymatic glycation, leading to structural modifications . High-performance liquid chromatography (HPLC) is the gold standard for detecting NDNFB. For example:

- HPLC parameters : A reversed-phase C18 column with UV detection at 225 nm, mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio, and flow rate of 1.0 mL/min achieves resolution >2.24 between bisoprolol and NDNFB .

- Extraction optimization : Chloroform at pH 10 extracts NDNFB with 92.57% efficiency, while methylene chloride achieves 90.08% recovery .

Q. Table 1: Key Factors Influencing NDNFB Formation

| Factor | Impact on NDNFB Formation | Evidence Source |

|---|---|---|

| Lactose excipient | Accelerates Maillard reaction | |

| pH >8.0 | Enhances degradation | |

| High-temperature storage | Increases yield |

Q. What stability-indicating assays are validated for quantifying NDNFB in pharmaceutical products?

Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are critical. A validated HPLC-UV method compliant with ICH Q2(R1) guidelines includes:

- Selectivity : Baseline separation of NDNFB from bisoprolol and other impurities (resolution >2.0) .

- Linearity : Range of 0.1–150 µg/mL with R² >0.999 .

- Accuracy : Recovery rates of 98–102% for NDNFB in tablet matrices .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize formulations to minimize NDNFB formation?

RSM employs factorial designs (e.g., 2³ factorial) to model interactions between formulation variables. For bisoprolol matrix tablets:

- Critical variables : Excipient concentration (A), compression force (B), and moisture content (C).

- Optimal settings : A = 15.28 mg, B = 32.12 mg, C = 30.31 mg reduce NDNFB by 40% while maintaining dissolution (R6h = 41.61%) and hardness (4.65 kg/cm²) .

- Software tools : Design Expert® 8.0.6.1 for desirability function optimization .

Q. Table 2: RSM-Optimized Parameters for NDNFB Mitigation

| Variable | Optimal Value | Effect on NDNFB |

|---|---|---|

| Lactose reduction | 15.28 mg | ↓ Glycation |

| Compression force | 32.12 mg | ↑ Tablet integrity |

| Moisture control | <30.31 mg | ↓ Hydrolysis |

Q. What molecular interactions drive NDNFB's ecotoxicological effects in environmental studies?

In marine ecosystems, NDNFB synergizes with microplastics (e.g., polyvinyl chloride) to disrupt nematode reproduction. Key findings:

- Juvenile-gravid female ratio : Reduced to 0.5 in C. elegans exposed to 1.8 µg/L NDNFB .

- In silico modeling : NDNFB binds germ line development protein-3 (binding affinity = -8.1 kcal/mol), altering reproductive pathways .

Methodological recommendation : Combine microcosm experiments (20 mg/kg microplastics) with molecular docking simulations (AutoDock Vina®) to assess NDNFB’s environmental impact .

Q. How do excipient interactions influence NDNFB bioavailability in extemporaneous formulations?

Co-solvents like propylene glycol and glycerin stabilize bisoprolol but may increase NDNFB formation under acidic pH. Key steps:

- Dissolution testing : Use USP Apparatus II (50 rpm, 37°C) with sink conditions to monitor NDNFB release .

- Bioavailability protocols : Cross-over studies in human subjects (n=25) show NDNFB’s Cmax increases by 15% when formulated with hydrophilic polymers .

Q. What advanced chromatographic techniques resolve NDNFB enantiomers in environmental samples?

Chiral HPLC with a β-cyclodextrin column separates NDNFB enantiomers in surface water:

- Mobile phase : Methanol:ammonium acetate (20 mM, pH 4.5) in 55:45 ratio.

- Detection limits : 0.5 µg/L for each enantiomer, validated via spiked samples .

- Pitfalls : False negatives occur if wastewater treatment removes >95% NDNFB; pre-concentration via solid-phase extraction (C18 cartridges) is advised .

Q. How are in silico models used to predict NDNFB’s pharmacokinetic interactions?

Molecular dynamics simulations (e.g., GROMACS) predict NDNFB’s binding to cytochrome P450 2D6 (CYP2D6), altering bisoprolol metabolism:

- Key residues : Asp301 and Glu216 form hydrogen bonds with NDNFB (ΔG = -7.8 kcal/mol).

- Clinical correlation : NDNFB inhibits CYP2D6 by 30% in vitro, necessitating dose adjustments for co-administered drugs like metoprolol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.